N-Desmethyl bosutinib

Pharmacokinetics Metabolite Profiling Bioanalysis

N-Desmethyl bosutinib, the major inactive N-demethylated metabolite of bosutinib, is the industry-preferred certified reference standard for ANDA impurity profiling and bioanalytical method validation (LC-MS/MS). Representing ~25% of parent drug exposure, it is essential for quantitative pharmacokinetic studies and therapeutic drug monitoring. Its unique chromatographic properties make it non-substitutable for other metabolites like M2. Beyond traditional analysis, it is a key ligand in PROTAC development for targeted BCR-ABL degradation. This product is supplied with comprehensive CoA and characterization data for immediate use.

Molecular Formula C25H27Cl2N5O3
Molecular Weight 516.4 g/mol
CAS No. 380843-81-2
Cat. No. B106860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desmethyl bosutinib
CAS380843-81-2
SynonymsN-Desmethyl Bousutinib
Molecular FormulaC25H27Cl2N5O3
Molecular Weight516.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC(=C(C=C3Cl)Cl)OC)OCCCN4CCNCC4
InChIInChI=1S/C25H27Cl2N5O3/c1-33-22-13-21(18(26)11-19(22)27)31-25-16(14-28)15-30-20-12-24(23(34-2)10-17(20)25)35-9-3-6-32-7-4-29-5-8-32/h10-13,15,29H,3-9H2,1-2H3,(H,30,31)
InChIKeyWJNXCARNBUNEMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Desmethyl Bosutinib (CAS 380843-81-2): Procurement Rationale and Baseline Characterization for Pharmaceutical Research and Development


N-Desmethyl bosutinib (CAS 380843-81-2), also known as bosutinib metabolite M5, is the major N-demethylated metabolite of the second-generation BCR-ABL/Src tyrosine kinase inhibitor bosutinib [1]. Formed primarily via hepatic CYP3A4-mediated oxidative metabolism, this compound serves as a critical analytical reference standard for pharmacokinetic studies, bioequivalence assessments, and quality control in the manufacturing of bosutinib-containing pharmaceutical products [2]. Its well-defined chemical structure and metabolic origin make it essential for impurity profiling and method validation in Abbreviated New Drug Applications (ANDAs) and commercial production [3].

Why Generic Substitution Fails for N-Desmethyl Bosutinib: Critical Considerations for Scientific Selection and Procurement


Generic substitution of N-desmethyl bosutinib is not feasible due to its unique dual role as both an inactive metabolite and a critical analytical reference standard. Unlike the pharmacologically active parent drug bosutinib (IC50 values of 1.2 nM for Src and 1 nM for Abl), N-desmethyl bosutinib is an inactive metabolite [1]. Its primary value lies not in therapeutic activity but in its use as a quantitative reference for bioanalytical method development, impurity profiling, and pharmacokinetic studies. Substituting with another bosutinib metabolite, such as oxydechlorinated bosutinib (M2), would invalidate studies due to differing chemical structures and distinct chromatographic properties [2]. Furthermore, its defined role in PROTAC (Proteolysis Targeting Chimera) development as a ligand for targeting oncogenic BCR-ABL for degradation necessitates the specific chemical entity .

Quantitative Differentiation of N-Desmethyl Bosutinib: Comparative Evidence for Scientific Selection


Plasma Exposure: N-Desmethyl Bosutinib Achieves 25% of Parent AUC, the Highest Among Circulating Metabolites

N-Desmethyl bosutinib (M5) is the most abundant circulating metabolite of bosutinib in human plasma, achieving a relative exposure of 25% of the parent drug's area under the curve (AUC). This is significantly higher than the second major circulating metabolite, oxydechlorinated bosutinib (M2), which represents only 19% of parent exposure [1]. Bosutinib N-oxide (M6) is a minor metabolite with substantially lower exposure. This quantitative difference in systemic exposure establishes N-desmethyl bosutinib as the primary analytical target for therapeutic drug monitoring and pharmacokinetic studies involving bosutinib [2].

Pharmacokinetics Metabolite Profiling Bioanalysis

Fecal Excretion Profile: N-Desmethyl Bosutinib (B-M9) Represents a Major Fecal Metabolite at 10.58% Abundance

In a comprehensive in vivo study using Sprague-Dawley rats, N-desmethyl bosutinib (identified as B-M9) accounted for 10.58% of the total metabolites recovered in feces, making it the second most abundant metabolite detected after B-M3 (13.91%) [1]. This quantitative data highlights the compound's significant role in the overall metabolic and excretory fate of bosutinib. Notably, the study also found no metabolites were detected in the plasma of these rats, underscoring the importance of fecal analysis for complete metabolite profiling [1].

Metabolism Excretion Preclinical Studies

CYP3A4-Mediated N-Demethylation: Quantifiable Inhibition by Curcumin (Ki,u ≤ 1.5 μM)

The formation of N-desmethyl bosutinib from bosutinib is exclusively mediated by CYP3A4-mediated N-demethylation. An in vitro study using pooled human liver microsomes and recombinant CYP3A4 enzyme quantified the potent reversible inhibition of this specific metabolic pathway by curcumin, reporting an unbound inhibitory constant (Ki,u) of ≤ 1.5 μmol/L [1]. This provides a precise, quantitative benchmark for studying CYP3A4-mediated drug interactions affecting bosutinib metabolism.

Drug-Drug Interactions Enzyme Kinetics In Vitro Metabolism

Analytical Method Validation: Simultaneous Quantification of Bosutinib and N-Desmethyl Bosutinib in Human Plasma

A validated LC-MS/MS method for the simultaneous quantification of bosutinib and its N-desmethyl metabolite in human plasma has been established and reported [1]. The method employs acetonitrile protein precipitation for sample preparation and demonstrates excellent linearity, precision, accuracy, and stability, making it suitable for clinical pharmacokinetic studies [2]. The availability of this validated method directly supports the use of N-desmethyl bosutinib as a quantitative reference standard for such applications.

Bioanalysis LC-MS/MS Method Validation

PROTAC Development: N-Desmethyl Bosutinib Serves as a Ligand for Targeting BCR-ABL Degradation

N-Desmethyl bosutinib is utilized as a PROTAC (Proteolysis Targeting Chimera) compound, a novel approach that uses small molecules to target proteins for ubiquitination and degradation by the proteasome . Specifically, 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(1-piperazinyl)propoxy]-3-quinolinecarbonitrile (N-desmethyl bosutinib) has the potential to target oncogenic BCR-ABL for degradation, distinguishing it from conventional tyrosine kinase inhibitors that merely inhibit kinase activity . It has also been employed in ligand-based pharmacophore modeling to identify novel c-Src inhibitors .

PROTAC Targeted Protein Degradation Drug Discovery

Optimal Application Scenarios for N-Desmethyl Bosutinib (CAS 380843-81-2) Based on Comparative Evidence


Bioanalytical Method Development and Validation for Therapeutic Drug Monitoring

Given its status as the most abundant circulating metabolite (25% of parent exposure) and the availability of a validated LC-MS/MS method for its simultaneous quantification with bosutinib in human plasma [1], N-desmethyl bosutinib is the preferred reference standard for developing and validating bioanalytical methods in clinical pharmacokinetic studies and therapeutic drug monitoring of bosutinib.

Quality Control and Impurity Profiling in Bosutinib Pharmaceutical Manufacturing

As a major metabolite and potential impurity, N-desmethyl bosutinib is essential for establishing impurity profiles and setting acceptance criteria in Abbreviated New Drug Applications (ANDAs) and commercial production of bosutinib [2]. Its use as a certified reference standard ensures consistent product quality and regulatory compliance.

Preclinical Metabolism and Excretion Studies (Mass Balance)

Its significant abundance in feces (10.58% in rat studies) makes N-desmethyl bosutinib a critical reference for mass balance studies, environmental risk assessments, and comprehensive metabolite profiling in preclinical development [3].

PROTAC-Based Drug Discovery Targeting BCR-ABL and c-Src Kinases

The compound's established role as a PROTAC ligand for BCR-ABL degradation and its use in pharmacophore modeling for c-Src inhibitors position it as a valuable starting point for novel targeted protein degradation therapies, expanding its application beyond traditional metabolite analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Desmethyl bosutinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.